
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
- Reactants: 2-methoxyphenyl ethyl halide.
- Conditions: Nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
- Reaction: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group
- Reactants: Carboxylic acid derivative (e.g., acyl chloride) and an amine.
- Conditions: Basic medium, typically using triethylamine or pyridine.
- Reaction: The carboxylic acid derivative reacts with the amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
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Formation of the Dihydropyridine Core
- Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
- Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
- Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
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Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically performed in an acidic or neutral medium.
- Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
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Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Typically performed in an inert atmosphere.
- Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
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Substitution
- Reagents: Various nucleophiles or electrophiles.
- Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
- Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.
Medicine
In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used to treat hypertension and angina.
Felodipine: Similar in structure and function, used for the treatment of high blood pressure.
Uniqueness
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other dihydropyridine derivatives. This structural modification could potentially lead to improved efficacy and reduced side effects.
Biological Activity
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N1O4. The structure features a dihydropyridine ring which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The dihydropyridine moiety is known to modulate calcium channels, while the methoxyphenyl groups may enhance binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Calcium Channel Modulation : Dihydropyridines are recognized for their ability to block calcium channels, which can lead to vasodilation and reduced blood pressure.
- COX Inhibition : Similar compounds have been studied for their potential as selective COX-2 inhibitors, which are important in the development of anti-inflammatory drugs .
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit COX enzymes, which play a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
2. Antioxidant Properties
Compounds in the methoxyphenol family exhibit significant antioxidant activity. For instance, quantitative structure–activity relationship (QSAR) studies indicate a correlation between molecular structure and antioxidant capacity .
3. Cytotoxicity
In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in malignant cells.
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDBRCXOJJGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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